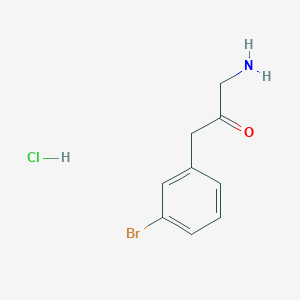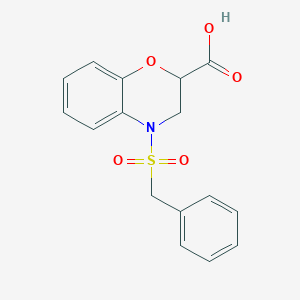
Acide 4-(benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylique
Vue d'ensemble
Description
4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C16H15NO5S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antipaludique
Le composé Acide 4-(benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylique a été étudié pour son utilisation potentielle dans les médicaments antipaludiques. La recherche s'est concentrée sur la synthèse de dérivés de ce composé et l'évaluation de leur efficacité contre les espèces de Plasmodium responsables du paludisme .
Synthèse de dérivés d'hydrazine
Ce composé peut également être impliqué dans la synthèse de dérivés d'hydrazine par le biais de réactions de couplage C-N. Ces dérivés sont précieux dans divers processus chimiques et applications pharmaceutiques .
Applications en chimie médicinale
En chimie médicinale, les benzoxaboroles, qui sont structurellement liés au composé en question, jouent un rôle significatif. Ils sont utilisés en synthèse organique, en reconnaissance moléculaire et en chimie supramoléculaire en raison de leur échafaudage polyvalent .
Mécanisme D'action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in the synthesis and degradation of certain biomolecules .
Pharmacokinetics
Similar compounds have been shown to have varied bioavailability and are metabolized by various enzymes in the body .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects .
Analyse Biochimique
Biochemical Properties
4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity and subsequent changes in metabolic processes .
Cellular Effects
The effects of 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it impacts cellular metabolism by inhibiting key enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on metabolic pathways. This inhibition can result in changes in gene expression, as the compound affects transcription factors and other regulatory proteins . Furthermore, it can modulate enzyme activity by altering the conformation of the enzyme-substrate complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects metabolic pathways. At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function and overall health .
Metabolic Pathways
4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it inhibits enzymes in the glycolytic pathway, leading to a decrease in ATP production and altered energy metabolism . Additionally, it affects the tricarboxylic acid cycle, resulting in changes in the levels of key metabolites .
Transport and Distribution
The transport and distribution of 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via membrane transporters and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can affect energy metabolism and other mitochondrial functions . The precise localization within cells can determine the compound’s overall impact on cellular processes .
Propriétés
IUPAC Name |
4-benzylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c18-16(19)15-10-17(13-8-4-5-9-14(13)22-15)23(20,21)11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWSKXNIGWQETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1S(=O)(=O)CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1381044.png)
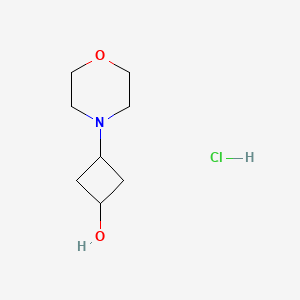
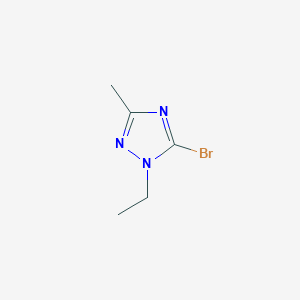

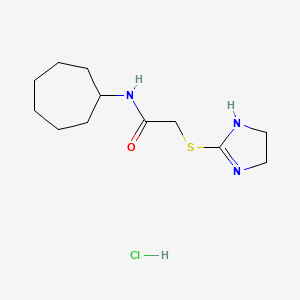
amine hydrochloride](/img/structure/B1381051.png)

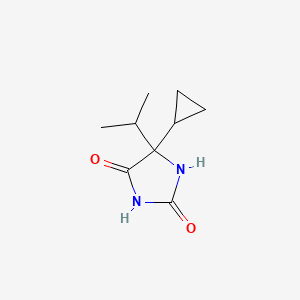


![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride](/img/structure/B1381063.png)

![([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride](/img/structure/B1381065.png)
